molecular formula C23H26N2O4 B14500207 1,1'-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) CAS No. 64150-16-9

1,1'-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline)

Cat. No.: B14500207
CAS No.: 64150-16-9
M. Wt: 394.5 g/mol
InChI Key: GFYLZRBDNJQMOW-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) is a chemical compound known for its unique structure and properties. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of methylene bridges connecting two 6,7-dimethoxy-3,4-dihydroisoquinoline units.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two isoquinoline units. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the methylene bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoquinolines, depending on the specific reaction and conditions used .

Scientific Research Applications

1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
  • 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
  • 6,7-Dimethoxy-3,4-dihydroisoquinoline

Uniqueness

1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) is unique due to the presence of the methylene bridge connecting two isoquinoline units. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

CAS No.

64150-16-9

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

1-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

InChI

InChI=1S/C23H26N2O4/c1-26-20-9-14-5-7-24-18(16(14)11-22(20)28-3)13-19-17-12-23(29-4)21(27-2)10-15(17)6-8-25-19/h9-12H,5-8,13H2,1-4H3

InChI Key

GFYLZRBDNJQMOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=NCCC4=CC(=C(C=C43)OC)OC)OC

Origin of Product

United States

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